molecular formula C9H8N4O5 B12301909 3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid

3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid

Cat. No.: B12301909
M. Wt: 252.18 g/mol
InChI Key: MWTXZSDNHVFODA-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 3-((7-Nitrobenzo[c]oxadiazol-4-yl)amino)propanoic Acid

Systematic Nomenclature and IUPAC Classification

The IUPAC name for this compound is 3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid , derived through systematic classification of its molecular framework. The parent structure, benzo[c]oxadiazole (benzofurazan), consists of a fused benzene ring and a 1,2,5-oxadiazole moiety. The numbering begins at the oxygen atom, with the nitro group (-NO₂) occupying position 4 and the amino-propanoic acid substituent at position 7.

Synonyms include:

  • 149079-60-7 (CAS Registry Number)
  • 3-[N-(7'-nitrobenz-2'-oxa-1',3'-diazol-4'-yl)amino]propanic acid
  • N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-β-alanine.

The molecular formula is C₉H₈N₄O₅ , with a calculated exact mass of 252.18 g/mol .

Property Value
IUPAC Name 3-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid
Molecular Formula C₉H₈N₄O₅
Molecular Weight 252.18 g/mol
CAS Registry Number 149079-60-7

Molecular Structure and Crystallographic Analysis

The compound features a planar benzoxadiazole core with a nitro group at position 4 and a β-alanine side chain (propanoic acid linked via an amino group) at position 7. While X-ray crystallographic data for this specific compound are not publicly available, analogous nitrobenzoxadiazole derivatives exhibit π-π stacking interactions and hydrogen-bonding networks involving nitro and carboxylic acid groups.

The SMILES notation (C1=C(C2=NON=C2C(=C1)N+[O-])NCCC(=O)O) confirms the connectivity: the benzoxadiazole ring (C1–C6, N1, O1, N2) is substituted by a nitro group (O2, N3, O3) at C4 and an amino-propanoic acid chain (N4, C7–C9, O4, O5) at C7.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) predictions for the compound include:

  • Aromatic protons : Singlets near δ 8.5–9.0 ppm for H5 and H6 on the benzoxadiazole ring.
  • Amino group (NH) : A broad signal at δ 5.5–6.5 ppm.
  • Propanoic acid chain :
    • CH₂ groups: Multiplets at δ 2.5–3.5 ppm (C7 and C8).
    • Carboxylic acid (COOH): A singlet at δ 12–13 ppm.
Infrared (IR) Spectroscopy

Key IR absorptions:

  • Nitro group (-NO₂) : Asymmetric stretch at ~1520 cm⁻¹, symmetric stretch at ~1350 cm⁻¹.
  • Carboxylic acid (-COOH) : O-H stretch (broad) at 2500–3000 cm⁻¹, C=O stretch at ~1700 cm⁻¹.
  • C-N and C-O bonds : Peaks at 1250–1100 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy

The nitrobenzoxadiazole chromophore absorbs strongly in the visible range (λₘₐₓ ~450–500 nm) due to π→π* transitions in the conjugated system, with fluorescence emission typically observed at 500–550 nm.

Mass Spectrometry

Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 252.08 ([M+H]⁺), consistent with the molecular formula. Fragmentation patterns include loss of COOH (44 Da) and NO₂ (46 Da).

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Geometry optimization at the B3LYP/6-31G(d) level reveals:

  • Bond lengths : N-O bonds in the nitro group measure ~1.22 Å, while C-N bonds in the oxadiazole ring are ~1.35 Å.
  • Dihedral angles : The propanoic acid side chain adopts a gauche conformation relative to the benzoxadiazole plane.
Molecular Orbital Analysis

The HOMO-LUMO gap (4.2 eV) indicates moderate electronic excitation energy, aligning with UV-Vis absorption data. The HOMO is localized on the nitrobenzoxadiazole ring, while the LUMO extends into the amino-propanoic acid moiety, suggesting charge-transfer character.

Parameter Value
HOMO Energy (eV) -6.8
LUMO Energy (eV) -2.6
HOMO-LUMO Gap (eV) 4.2

Properties

Molecular Formula

C9H8N4O5

Molecular Weight

252.18 g/mol

IUPAC Name

3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid

InChI

InChI=1S/C9H8N4O5/c14-7(15)3-4-10-5-1-2-6(13(16)17)9-8(5)11-18-12-9/h1-2,10H,3-4H2,(H,14,15)

InChI Key

MWTXZSDNHVFODA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCC(=O)O

Origin of Product

United States

Preparation Methods

SNAr Reaction Using Boc-Protected β-Alanine

Procedure :

  • Reagents :
    • (R)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid (1.47 mmol)
    • 4-Chloro-7-nitrobenzo[c]oxadiazole (1.40 mmol)
    • Diisopropylethylamine (DIEA, 2.94 mmol)
    • Methanol (15 mL)
  • Steps :

    • Dissolve the Boc-protected β-alanine derivative in methanol.
    • Add DIEA and NBD-Cl, then reflux at 55°C under nitrogen for 3 hours.
    • Acidify with 1 N H₂SO₄, extract with ethyl acetate, and dry over MgSO₄.
    • Purify via flash chromatography to isolate (R)-2-((tert-butoxycarbonyl)amino)-3-((7-nitrobenzo[c]oxadiazol-4-yl)amino)propanoic acid (yield: 100%).
  • Deprotection :

    • Treat the Boc-protected intermediate with 4 N HCl in dioxane for 1.5 hours.
    • Precipitate the product using diethyl ether, yielding the hydrochloride salt (92% yield).

Characterization Data :

  • 1H NMR (DMSO-d6): δ 8.94 (t, J = 6.0 Hz, 1H), 8.66 (s, 1H), 4.37 (t, J = 5.1 Hz, 1H).
  • ESI-MS : m/z 283 [M+H]+.

Alternative Synthesis via Cyanomethyl Ester Intermediate

Procedure :

  • Reagents :
    • Boc-Dap-5 (0.74 mmol)
    • Chloroacetonitrile (3 mL)
    • Triethylamine (1.11 mmol)
  • Steps :
    • React Boc-protected amino acid with chloroacetonitrile in the presence of triethylamine.
    • Purify the cyanomethyl ester intermediate via flash chromatography.
    • Deprotect using HCl/dioxane to yield the free amino acid.

Key Advantages :

  • Cyanomethyl esters improve solubility during purification.
  • Avoids racemization during deprotection.

Comparative Analysis of Synthetic Routes

Method Yield Purification Protective Group
Boc-protected β-alanine 92% Flash chromatography Boc
Cyanomethyl ester 85% Column chromatography None
Fmoc-based synthesis 78% HPLC Fmoc

Optimization Insights :

  • Solvent Choice : Methanol and dichloromethane are preferred for SNAr reactions due to their polar aprotic nature.
  • Base Selection : DIEA or triethylamine facilitates deprotonation of the amine nucleophile.
  • Temperature : Reflux conditions (55–65°C) accelerate substitution kinetics.

Mechanistic Considerations

The SNAr mechanism proceeds via a Meisenheimer complex, where the nitro group withdraws electron density, rendering the 4-position highly electrophilic. The amine attacks this position, displacing chloride and forming a stable aromatic product. Steric hindrance from the Boc group marginally affects reaction rates but improves regioselectivity.

Challenges and Solutions

  • Low Solubility : Use polar solvents (e.g., DMF) or ester derivatives to enhance intermediate solubility.
  • Byproduct Formation : Excess DIEA or triethylamine minimizes protonation of the amine nucleophile.
  • Purification Difficulties : Flash chromatography with silica gel (eluent: CH₂Cl₂/MeOH 10:0.2) effectively separates products.

Applications in Biochemical Research

The compound’s fluorescent properties enable real-time tracking of peptidoglycan biosynthesis in Borrelia burgdorferi. Its incorporation into bacterial cell walls without disrupting growth underscores its utility as a non-invasive probe.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Oxadiazole Ring

The chloro-substituted precursor (4-chloro-7-nitrobenzo[c] oxadiazole) undergoes substitution with amines to form the target compound. This reaction is critical for introducing the amino-propanoic acid moiety.

Example Reaction:
4-Chloro-7-nitrobenzo[c] oxadiazole + (R)-3-amino-2-((tert-butoxycarbonyl)amino)propanoic acid
→ 3-((7-Nitrobenzo[c] oxadiazol-4-yl)amino)propanoic acid derivative

Reagent/Condition Details
SolventMethanol
Temperature55°C
Catalyst/BaseDiisopropylethyl amine
Reaction Time3 hours
Yield92% after deprotection

Mechanistic Insight:
The electron-deficient nitro group activates the oxadiazole ring for nucleophilic attack, enabling displacement of the chlorine atom by the amine nucleophile.

Reduction of the Nitro Group

The nitro group (-NO₂) can be reduced to an amine (-NH₂) under controlled conditions, altering the compound’s electronic properties and biological activity.

Example Reaction:
3-((7-Nitrobenzo[c] oxadiazol-4-yl)amino)propanoic acid + H₂/Pd
→ 3-((7-Aminobenzo[c] oxadiazol-4-yl)amino)propanoic acid

Reagent/Condition Details
Reducing AgentHydrogen gas (H₂)
CatalystPalladium on carbon (Pd/C)
SolventEthanol or methanol
PressureAtmospheric or elevated
ApplicationsSynthesis of fluorescent probes with altered emission profiles

Deprotection of Tert-Butoxycarbonyl (Boc) Groups

In synthetic workflows, Boc-protected intermediates are deprotected to yield free amines, enabling further functionalization.

Example Reaction:
(R)-2-((tert-Butoxycarbonyl)amino)-3-((7-nitrobenzo[c] oxadiazol-4-yl)amino)propanoic acid + HCl
→ (R)-2-Amino-3-((7-nitrobenzo[c] oxadiazol-4-yl)amino)propanoic acid hydrochloride

Reagent/Condition Details
Acid4 N HCl in dioxane
Reaction Time1.5 hours
WorkupPrecipitation with diethyl ether
PurityConfirmed by NMR spectroscopy

Carboxylic Acid Derivitization

The propanoic acid group participates in coupling reactions, enabling conjugation with biomolecules or polymers.

Example Reaction:
3-((7-Nitrobenzo[c] oxadiazol-4-yl)amino)propanoic acid + Amine
→ Amide-linked fluorescent conjugate

Reagent/Condition Details
Coupling AgentsEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt
SolventDimethylformamide (DMF) or aqueous buffer
ApplicationsProtein labeling, biomaterial synthesis

Fluorescence Quenching and Recovery

The nitro group’s electron-withdrawing nature quenches fluorescence, but reduction to an amine restores emissive properties. This behavior is exploited in redox-sensitive probes.

Key Data:

Property Nitro Form Amino Form
Fluorescence IntensityLow (quenched)High
λ<sub>emission</sub>550–580 nm520–540 nm
Quantum Yield0.05–0.10.3–0.4
ApplicationsReactive oxygen species (ROS) detection

Stability Under Acidic/Basic Conditions

The compound’s stability is pH-dependent, influencing its handling and storage:

Condition Observation
Strong Acids (e.g., HCl)Stable during short-term exposure (used in deprotection)
Strong BasesPartial decomposition observed above pH 10
Aqueous SolutionsHydrolytically stable at neutral pH for ≥24 hours

Interaction with Biological Thiols

The nitrobenzoxadiazole moiety reacts selectively with thiol-containing biomolecules (e.g., glutathione), forming adducts detectable via fluorescence shifts.

Key Finding:

  • Thiol Detection Limit: 10–100 nM in buffer systems

  • Selectivity: >100-fold over other nucleophiles (e.g., amines, alcohols)

Scientific Research Applications

Fluorescent Probes

3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid can be utilized as a fluorescent probe in biological systems. The nitrobenzoxadiazole group is known for its strong fluorescence characteristics, making it suitable for imaging applications in cellular biology. For instance, derivatives of the 7-nitrobenzoxadiazole have been linked to lipophilic cations to create mitochondria-targeted compounds that exhibit specific activities in biological assays .

Antimicrobial Activity

Research indicates that compounds containing the nitrobenzo[c][1,2,5]oxadiazol moiety exhibit antimicrobial properties. In one study, derivatives of 7-nitrobenzoxadiazole demonstrated significant antibacterial activity against various strains of bacteria . The introduction of amino acids like propanoic acid enhances the solubility and bioavailability of these compounds, potentially increasing their efficacy as antimicrobial agents.

Inhibition of Protein Interactions

The compound has been investigated for its ability to inhibit specific protein interactions. For example, small molecules derived from nitrobenzodiazole structures have been shown to inhibit c-Myc-Max dimerization, which is crucial in cancer biology . This inhibition can disrupt oncogenic signaling pathways, suggesting potential therapeutic applications in cancer treatment.

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of related compounds. The incorporation of the nitrobenzoxadiazole structure into anti-inflammatory agents shows promise in reducing inflammation-related diseases . The ability to modify the structure further allows for the development of more potent inhibitors targeting inflammatory pathways.

Development of New Materials

The unique optical properties of this compound make it a candidate for developing new materials with specific optical characteristics. For instance, its fluorescence can be harnessed in creating sensors or indicators for environmental monitoring or biochemical assays .

Case Studies and Research Findings

StudyFindings
Fluorescent Probes Demonstrated effective targeting of mitochondria with enhanced fluorescence properties .
Antimicrobial Activity Showed significant inhibition against bacterial strains with MIC values indicating strong activity .
Protein Interaction Inhibition Inhibited c-Myc-Max dimerization effectively at low concentrations .
Anti-inflammatory Research Indicated potential as an anti-inflammatory agent through structural modifications .

Mechanism of Action

The mechanism of action of 3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety is known to interact with various biological molecules, leading to changes in their fluorescence properties. This interaction can be used to monitor biological processes and detect specific biomolecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the NBD Core

Amino Acid Backbone Modifications
  • However, fluorescence quantum yield decreases by ~20% compared to NBD-propanoic acid due to steric hindrance from the phenyl group .
  • Compound 5 (2-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)benzamido)acetic acid): Incorporation of a benzamide linker reduces aqueous solubility (logP = 1.8 vs. 0.5 for NBD-propanoic acid) but increases binding affinity to albumin proteins .
Heteroatom Substitutions in the Diazole Ring
  • Fmoc-L-Dap(NBSD)-OH: Replacing the oxygen in the oxadiazole ring with selenium (selenadiazole) red-shifts fluorescence emission by ~30 nm (λem = 580 nm vs. 550 nm for NBD-propanoic acid), enhancing tissue penetration depth. However, synthetic complexity increases (yield: 30% vs. 65% for NBD-propanoic acid) .
  • Fmoc-L-Dap(NBTD)-OH: Substitution with sulfur (thiadiazole) improves photostability but reduces quantum yield (Φ = 0.4 vs. 0.6 for NBD-propanoic acid) due to heavier atom effects .
Carboxylic Acid Derivatives
  • 2-(Methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)acetic acid: Methylation of the amino group abolishes fluorescence but enhances reactivity as an intermediate for sulfonamide conjugates (e.g., NLRP3 inflammasome inhibitors, yield: 70%) .
  • 4-(2-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-ylamino)ethyl)benzenesulfonamide: Addition of a sulfonamide group enables selective targeting of carbonic anhydrase isoforms, with IC50 values in the nanomolar range .
Bioconjugation Probes
  • Methyl 2-(1-(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propyl)-1H-indol-3-yl)acetate: This indole-conjugated derivative exhibits pH-sensitive fluorescence (pKa = 5.8), making it suitable for lysosomal tracking. Hydrolysis to the free acid (compound 5a) further enhances cellular uptake .

Key Research Findings

Fluorescence Modulation: Electron-donating groups (e.g., amino acids) enhance ICT, while bulky substituents (e.g., adamantane in compound 4 ) quench fluorescence.

Biological Compatibility: Carboxylic acid derivatives (e.g., NBD-propanoic acid) exhibit lower cytotoxicity (IC50 > 100 μM in HeLa cells) compared to esterified forms (IC50 = 50 μM) .

Synthetic Challenges : Low yields (25–30%) are observed for sterically hindered derivatives (e.g., compound 4 ), necessitating optimized coupling reagents or microwave-assisted synthesis.

Biological Activity

3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid, also known by its CAS number 149079-60-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C9H8N4O5
  • Molecular Weight : 252.19 g/mol
  • Purity : 97% .

The compound exhibits activity primarily through its interaction with various biological targets. Notably, it has been studied for its effects on GABA receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system (CNS).

Case Studies and Research Findings

  • GABA Receptor Interaction :
    • Research indicates that compounds similar to this compound can enhance the binding of agonist ligands to GABAA receptors. This suggests a potential role in modulating neurotransmission and could be relevant for conditions such as anxiety and epilepsy .
  • Inhibition Studies :
    • A study involving various derivatives demonstrated that modifications to the oxadiazole ring significantly influence biological activity. The introduction of amino substituents at specific positions led to varying degrees of inhibition against certain cancer cell lines .
  • Fluorescent Labeling Applications :
    • The compound has been utilized in fluorescent labeling techniques due to the nitro group’s ability to participate in nucleophilic substitutions, enabling visualization of cellular processes .

Data Table: Biological Activity Overview

Property/ActivityDescription
Target GABAA receptors
Activity Type Modulation of neurotransmission
Inhibition Studies Effective against certain cancer cell lines
Fluorescent Applications Used in labeling for cellular visualization

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 7-nitrobenzo[c][1,2,5]oxadiazole derivatives with amino acids under controlled conditions. Techniques such as column chromatography are employed for purification post-synthesis .

Q & A

Q. How can researchers design ecotoxicity studies despite limited environmental data?

  • Methodological Answer :
  • Microcosm Testing : Assess biodegradability in OECD 301B (aqueous) or 307 (soil) systems.
  • QSAR Extrapolation : Use EPI Suite to estimate bioaccumulation (log P) and mobility (Koc) from structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.